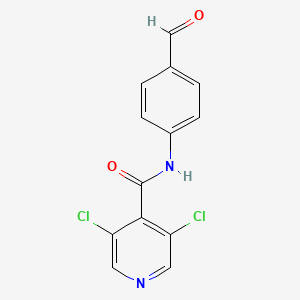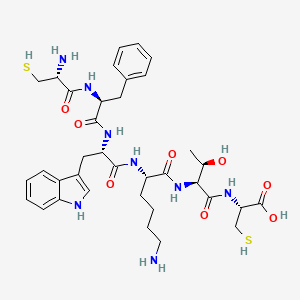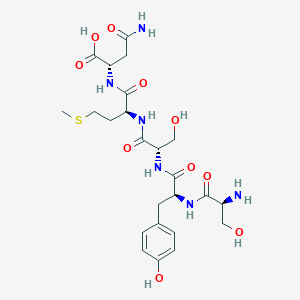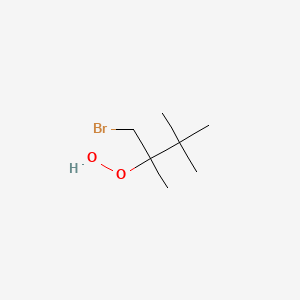
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C12H7Cl2N2O. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring, a formyl group attached to the phenyl ring, and a carboxamide group at the 4 position of the pyridine ring
Méthodes De Préparation
The synthesis of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine-4-carboxylic acid with 4-formylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 3,5-dichloro-N-(4-carboxyphenyl)pyridine-4-carboxamide, while reduction yields 3,5-dichloro-N-(4-hydroxyphenyl)pyridine-4-carboxamide.
Applications De Recherche Scientifique
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new chemical processes and materials with specific properties
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
3,5-Dichloro-N-(4-formylphenyl)pyridine-4-carboxamide can be compared with other similar compounds, such as:
3,5-Dichloro-4-formylpyridine:
3,5-Dichloro-N-(4-methylphenyl)pyridine-4-carboxamide: Contains a methyl group instead of a formyl group, which affects its chemical properties and potential biological activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
254760-48-0 |
|---|---|
Formule moléculaire |
C13H8Cl2N2O2 |
Poids moléculaire |
295.12 g/mol |
Nom IUPAC |
3,5-dichloro-N-(4-formylphenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-5-16-6-11(15)12(10)13(19)17-9-3-1-8(7-18)2-4-9/h1-7H,(H,17,19) |
Clé InChI |
LHFLPHSEUIRTDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)NC(=O)C2=C(C=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)



![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)


![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)
